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molecular formula C11H13FO B8393919 3-(4-Fluorophenyl)-3-methylbutyraldehyde

3-(4-Fluorophenyl)-3-methylbutyraldehyde

Cat. No. B8393919
M. Wt: 180.22 g/mol
InChI Key: LENLMFLRVCNLJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08741897B2

Procedure details

12 mL of a 2 M solution of oxalyl chloride in dichloromethane was diluted with 19 mL of dichloromethane and cooled on a dry ice/acetone bath. To this solution was added a dropwise a solution of 3.6 mL of DMSO in 16 mL of dichloromethane. After 10 minutes, a solution of 3-(4-fluorophenyl)-3-methylbutan-1-ol (3.6 g, 19.8 mmol) in 12 mL of dichloromethane was added and the mixture was stirred for 15 minutes. 14 mL of triethylamine was then added, the cooling bath was removed, and the reaction mixture was allowed to warm to room temperature and was quenched with water and diluted with hexanes. The organic layer was separated, washed with water, dried, filtered, and concentrated in vacuo. The residue was purified by chromatography over silica gel (eluent: hexanes to hexanes-dichloromethane (9:1), gradient) to give 1.2 g of 3-(4-fluorophenyl)-3-methylbutyraldehyde as an oil.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
19 mL
Type
solvent
Reaction Step One
Name
Quantity
3.6 mL
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
solvent
Reaction Step Two
Name
3-(4-fluorophenyl)-3-methylbutan-1-ol
Quantity
3.6 g
Type
reactant
Reaction Step Three
Quantity
12 mL
Type
solvent
Reaction Step Three
Quantity
14 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.CS(C)=O.[F:11][C:12]1[CH:17]=[CH:16][C:15]([C:18]([CH3:23])([CH3:22])[CH2:19][CH2:20][OH:21])=[CH:14][CH:13]=1.C(N(CC)CC)C>ClCCl>[F:11][C:12]1[CH:13]=[CH:14][C:15]([C:18]([CH3:23])([CH3:22])[CH2:19][CH:20]=[O:21])=[CH:16][CH:17]=1

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Name
Quantity
19 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
3.6 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
16 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
3-(4-fluorophenyl)-3-methylbutan-1-ol
Quantity
3.6 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(CCO)(C)C
Name
Quantity
12 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
14 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled on a dry ice/acetone bath
CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
CUSTOM
Type
CUSTOM
Details
was quenched with water
ADDITION
Type
ADDITION
Details
diluted with hexanes
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography over silica gel (eluent: hexanes to hexanes-dichloromethane (9:1), gradient)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(CC=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: CALCULATEDPERCENTYIELD 33.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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